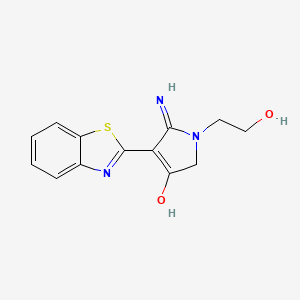

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Description

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzothiazole moiety linked to a pyrrole ring

Properties

Molecular Formula |

C13H13N3O2S |

|---|---|

Molecular Weight |

275.33 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2H-pyrrol-3-ol |

InChI |

InChI=1S/C13H13N3O2S/c14-12-11(9(18)7-16(12)5-6-17)13-15-8-3-1-2-4-10(8)19-13/h1-4,14,17-18H,5-7H2 |

InChI Key |

HICXSRAJRHKYAV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=N)N1CCO)C2=NC3=CC=CC=C3S2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired pyrrole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its potential applications in several fields:

Pharmaceutical Applications

Research indicates that this compound may exhibit antimicrobial and antioxidant properties. Its structural components allow it to interact with various biological targets, making it a candidate for drug development. Notable studies have shown that derivatives of benzothiazole and pyrrole possess significant activity against a range of pathogens.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of related benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the benzothiazole ring enhanced activity, suggesting similar potential for 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol .

Material Science

The compound's unique properties may lend themselves to applications in material science , particularly in the development of conductive polymers or coatings. The incorporation of benzothiazole into polymer matrices can enhance electrical conductivity and thermal stability.

Case Study: Conductive Polymers

Research has shown that incorporating benzothiazole derivatives into polymer matrices improves their electrical properties significantly. This suggests that this compound could be explored for similar applications .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry , particularly as a potential pesticide or herbicide. Its biological activity could be harnessed to develop environmentally friendly pest control agents.

Case Study: Herbicidal Activity

Studies on related compounds have shown promising herbicidal effects against various weed species. The structural characteristics of benzothiazole derivatives are believed to contribute to their efficacy as herbicides .

Toxicological Findings

Research indicates that related compounds have low dermal absorption rates and minimal systemic toxicity when applied topically in formulations . Further studies on this compound are recommended to confirm these findings.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The benzothiazole moiety is known for its ability to interact with biological macromolecules, while the pyrrole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole derivatives: Compounds with similar benzothiazole structures but different substituents.

Pyrrole derivatives: Compounds with pyrrole rings but different functional groups.

Uniqueness

4-(1,3-benzothiazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combined benzothiazole and pyrrole structures, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

The compound features a benzothiazole moiety, a hydroxyethyl group, and a pyrrol structure. The molecular weight is approximately 445.0 g/mol , and it has a CAS number of 1017791-10-4 . Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The benzothiazole ring is known for its role in enzyme inhibition and receptor modulation, while the pyrrol structure may enhance its interaction with biological macromolecules.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the hydroxyethyl group may enhance solubility and bioavailability, contributing to its efficacy in inhibiting microbial growth.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways and disrupt cellular proliferation by modulating key signaling pathways involved in cell cycle regulation.

- Anti-inflammatory Effects : Compounds containing benzothiazole structures have demonstrated anti-inflammatory effects in various models by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including our compound of interest. The results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating effective induction of programmed cell death.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.